molecular formula C12H16ClF3N4O B10969047 4-chloro-1-methyl-N-(1-methylpiperidin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

4-chloro-1-methyl-N-(1-methylpiperidin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10969047
M. Wt: 324.73 g/mol
InChI Key: GHBDMAHYWNRVJE-UHFFFAOYSA-N
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Description

4-CHLORO-1-METHYL-N-(1-METHYL-4-PIPERIDYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-1-METHYL-N-(1-METHYL-4-PIPERIDYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring, chlorination, and the introduction of the piperidyl and trifluoromethyl groups. Common reagents used in these reactions include hydrazines, chlorinating agents, and various catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-1-METHYL-N-(1-METHYL-4-PIPERIDYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-1-METHYL-N-(1-METHYL-4-PIPERIDYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the piperidyl group.

    1-METHYL-N-(1-METHYL-4-PIPERIDYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the chloro group.

Uniqueness

The presence of the chloro, piperidyl, and trifluoromethyl groups in 4-CHLORO-1-METHYL-N-(1-METHYL-4-PIPERIDYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE contributes to its unique chemical and biological properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C12H16ClF3N4O

Molecular Weight

324.73 g/mol

IUPAC Name

4-chloro-1-methyl-N-(1-methylpiperidin-4-yl)-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C12H16ClF3N4O/c1-19-5-3-7(4-6-19)17-11(21)9-8(13)10(12(14,15)16)20(2)18-9/h7H,3-6H2,1-2H3,(H,17,21)

InChI Key

GHBDMAHYWNRVJE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=NN(C(=C2Cl)C(F)(F)F)C

Origin of Product

United States

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